molecular formula C25H20N2 B8222757 4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine

4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine

Cat. No.: B8222757
M. Wt: 348.4 g/mol
InChI Key: XEXAUYADAWIBAP-UHFFFAOYSA-N
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Description

4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine is an organic compound that features a fluorene core substituted with two pyridine rings at the 2,7-positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of materials science.

Scientific Research Applications

4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 9,9-dimethylfluorene and pyridine derivatives.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any moisture interference.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.

Mechanism of Action

The mechanism of action of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can lead to the formation of stable complexes that exhibit unique electronic and photophysical properties. The compound’s structure allows for π-π stacking interactions, which are crucial in the formation of supramolecular assemblies and materials with enhanced properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dipyridine is unique due to its combination of a fluorene core with dimethyl substitution and pyridine rings. This structure imparts distinct electronic properties and enhances its ability to participate in π-π stacking interactions, making it valuable in the design of advanced materials and coordination complexes.

Properties

IUPAC Name

4-(9,9-dimethyl-7-pyridin-4-ylfluoren-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2/c1-25(2)23-15-19(17-7-11-26-12-8-17)3-5-21(23)22-6-4-20(16-24(22)25)18-9-13-27-14-10-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXAUYADAWIBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=CC=NC=C3)C4=C1C=C(C=C4)C5=CC=NC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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